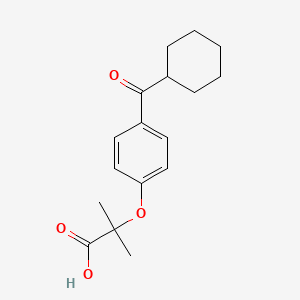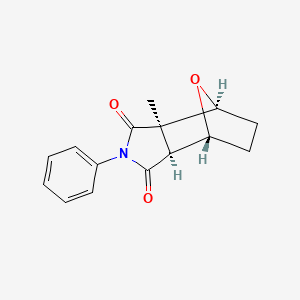
Civentichem CV-624
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Civentichem CV-624, also known as cyclohexanecarboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, is a chemical compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol . This compound is notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Civentichem CV-624 involves several steps, starting with the preparation of the necessary raw materials. The synthetic route typically includes the sulfonylation of cyclohexanecarboxylic acid with 2-nitrophenylsulfonyl chloride under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced equipment and techniques to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Civentichem CV-624 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Civentichem CV-624 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: This compound is used in the production of specialty chemicals and advanced intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of Civentichem CV-624 involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group plays a crucial role in its reactivity and interactions with other molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Civentichem CV-624 can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: These compounds have a sulfonyl group, which imparts unique reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
889939-38-2 |
|---|---|
Formule moléculaire |
C13H15NO6S |
Poids moléculaire |
313.33 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)sulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO6S/c15-13(16)9-4-3-5-10(8-9)21(19,20)12-7-2-1-6-11(12)14(17)18/h1-2,6-7,9-10H,3-5,8H2,(H,15,16) |
Clé InChI |
INFGZBLWTZVKNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
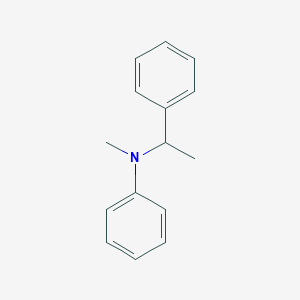
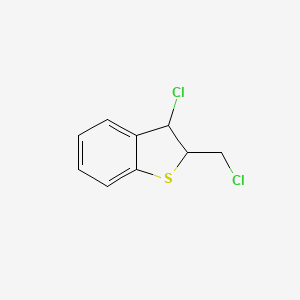
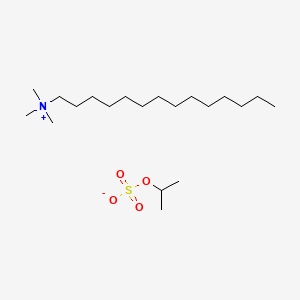
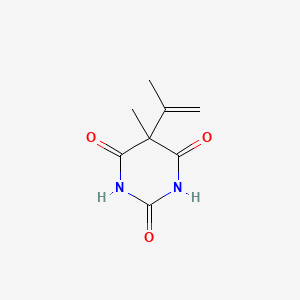
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
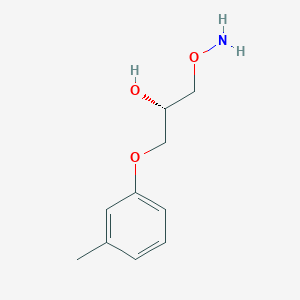
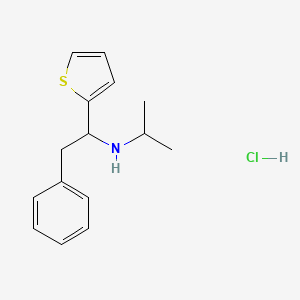
![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
